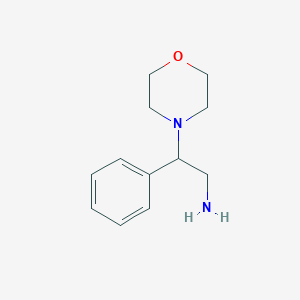

2-Morpholin-4-yl-2-phenylethylamine

Descripción

Contextualization within Phenylethylamine and Morpholine (B109124) Chemical Space

The 2-phenethylamine framework is a fundamental building block in medicinal chemistry, present in a wide array of natural and synthetic compounds. mdpi.comnih.gov This structural motif is famously found in endogenous catecholamines like dopamine (B1211576), norepinephrine, and epinephrine, which are crucial for neurological functions such as mood, stress, and voluntary movement. mdpi.comnih.gov The versatility of the phenethylamine (B48288) scaffold allows for numerous substitutions and modifications, leading to a vast chemical space of derivatives with diverse pharmacological activities, including stimulants, antidepressants, and anorectics. wikipedia.org The exploration of this chemical space is a major focus in drug discovery, with researchers continuously investigating how different structural alterations impact biological activity. mdpi.comnih.govnih.gov

Similarly, the morpholine ring is a privileged pharmacophore in medicinal chemistry. sci-hub.seresearchgate.net This six-membered heterocycle, containing both an oxygen and a nitrogen atom, is prized for its ability to improve the pharmacokinetic properties of drug candidates. researchgate.netnih.govacs.org The presence of the morpholine moiety can enhance a molecule's water solubility, metabolic stability, and ability to interact with biological targets. sci-hub.senih.govacs.org Its flexible, chair-like conformation and unique physicochemical properties make it a valuable component in the design of new therapeutic agents. nih.govacs.orgacs.org

Significance in Contemporary Pharmaceutical and Biochemical Research

In modern scientific research, 2-Morpholin-4-yl-2-phenylethylamine is primarily utilized as a versatile building block in the synthesis of more complex molecules. chemimpex.com Its favorable properties, such as stability and solubility, make it a useful starting material for creating novel compounds with potential therapeutic applications. chemimpex.com

The primary area of interest for this compound lies in pharmaceutical development, particularly in the creation of drugs aimed at treating neurological disorders. chemimpex.com Researchers leverage its structure to design and synthesize new molecules that can potentially interact with targets in the central nervous system. Its applications extend to the study of neurotransmitter systems, where it can be used as a tool to investigate the roles of various neurotransmitters in cognitive functions and mood regulation. chemimpex.com

Furthermore, this compound finds use in biochemical assays. chemimpex.com These laboratory tests are crucial for understanding cellular processes, and this compound can be employed to probe enzyme activities and receptor interactions, providing valuable insights into fundamental biological mechanisms. chemimpex.com The development of N-benzyl-2-phenylethylamine derivatives has also been a subject of recent research, with studies exploring their neurochemical and behavioral effects in model organisms like zebrafish. nih.govbiorxiv.org

Historical Development of Related Chemical Entities in Drug Discovery

The history of drug discovery is rich with examples of compounds containing either the phenylethylamine or the morpholine scaffold. The 2-phenylethylamine structure has been recognized for its biological importance since at least the late 19th century and was first synthesized in 1909. acs.org The discovery of its role in endogenous neurotransmitters paved the way for the development of a wide range of synthetic derivatives, including amphetamines and other psychoactive substances. acs.org

The morpholine ring became commercially available in the United States in 1935 and quickly became a popular heterocyclic nucleus in medicinal chemistry. sci-hub.se Early examples of its application in drug development include the antifungal agent amorolfine, introduced in the early 1980s, and the fungicide tridemorph, developed in the 1960s. sci-hub.se Over the decades, a plethora of drugs containing the morpholine moiety have reached the market, including the antiemetic aprepitant, the antihypertensive timolol, and the antidepressant moclobemide. sci-hub.senih.govacs.org These drugs demonstrate the broad therapeutic potential of incorporating the morpholine ring into molecular design, often to improve a compound's pharmacological profile. nih.govacs.org The development of morpholine-containing drugs for central nervous system disorders has been particularly notable, with several anxiolytics and antidepressants featuring this heterocycle. nih.govacs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-morpholin-4-yl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNSRJWLIVDXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390161 | |

| Record name | 2-Morpholin-4-yl-2-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31466-44-1 | |

| Record name | 2-Morpholin-4-yl-2-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Morpholin 4 Yl 2 Phenylethylamine

Established Synthetic Pathways for 2-Morpholin-4-yl-2-phenylethylamine and Analogues

The construction of the this compound framework can be achieved through several established synthetic routes. These methods often involve the sequential formation of the key carbon-nitrogen and carbon-oxygen bonds that define the morpholine (B109124) and ethylamine moieties.

Strategic Use of Precursors and Reaction Design

A common and direct approach to synthesizing the core structure of 2-aryl-morpholine derivatives involves the reaction of ω-halogenated acetophenones or their derivatives with aminoethanols. For instance, a reaction between an aryl-bromomethyl-ketone and a suitable 2-aminoethanol derivative can lead to an intermediate hydroxyaminoketone, which spontaneously cyclizes to form the morpholine ring.

Another key precursor is styrene oxide, which possesses a reactive epoxide ring. The reaction of styrene oxide with morpholine, typically under conditions that facilitate nucleophilic ring-opening, can yield a 2-morpholino-1-phenylethanol intermediate. This intermediate can then be further functionalized to introduce the primary amine group, for example, through a Mitsunobu reaction followed by hydrolysis or via conversion of the hydroxyl group to a leaving group and subsequent amination. A plausible synthetic route is outlined below:

Ring-opening of Styrene Oxide: Styrene oxide is reacted with morpholine. This reaction opens the epoxide ring, with the morpholine nitrogen acting as the nucleophile, attacking one of the epoxide carbons. This typically yields 2-morpholino-1-phenylethanol.

Introduction of the Amine: The hydroxyl group of the resulting alcohol is then converted into an amine. This can be achieved by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an azide salt (e.g., sodium azide). The resulting azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Reductive amination is another versatile strategy. This approach could involve the reaction of a morpholine-substituted ketone, such as 2-morpholino-1-phenylethanone, with an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride). This one-pot reaction forms the primary amine directly. researchgate.netnih.gov

Advanced Catalytic Approaches in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of morpholine and phenylethylamine scaffolds has benefited significantly from such advancements.

Copper-Catalyzed Reactions: Copper catalysts have been employed in three-component reactions to construct highly substituted morpholines. These reactions can utilize amino alcohols, aldehydes, and diazomalonates to efficiently assemble the morpholine ring. nih.govnih.govacs.org This approach allows for significant molecular diversity in the final products. Another copper-catalyzed method involves the oxidative coupling of alkenols with styrenes to construct morpholines. researchgate.net

Rhodium-Catalyzed Asymmetric Synthesis: For the synthesis of chiral phenylethylamines, rhodium-catalyzed asymmetric hydrogenation of enamides or other suitable prochiral olefins is a powerful tool. nih.gov Similarly, rhodium catalysts paired with chiral bisphosphine ligands have been used for the asymmetric hydrogenation of unsaturated morpholines, yielding 2-substituted chiral morpholines with high enantioselectivity. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a novel strategy for the diastereoselective annulation to form 2-aryl morpholines. nih.gov This method can proceed under mild conditions and offers access to complex substitution patterns.

The table below summarizes some advanced catalytic approaches applicable to the synthesis of morpholine and phenylethylamine derivatives.

| Catalytic System | Reaction Type | Application | Key Features |

| Copper(II) Complexes | Three-Component Reaction | Synthesis of highly substituted morpholines | Utilizes amino alcohols, aldehydes, and diazomalonates; high efficiency. nih.govacs.org |

| Rhodium-Bisphosphine Complexes | Asymmetric Hydrogenation | Synthesis of chiral 2-substituted morpholines | High yields and excellent enantioselectivities (up to 99% ee). rsc.org |

| Titanium/Ruthenium Catalysts | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Enantioselective synthesis of 3-substituted morpholines | One-pot reaction with high yields and >95% ee. acs.orgorganic-chemistry.orgacs.org |

| Organic Photocatalysts | Diastereoselective Annulation | Synthesis of substituted 2-aryl morpholines | Proceeds via visible-light activation; provides access to complex structures. nih.gov |

Stereoselective Synthesis and Chiral Resolution Techniques

Since this compound contains a chiral center at the carbon atom bearing the phenyl and morpholino groups, methods to obtain enantiomerically pure forms are of significant interest.

Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved using chiral catalysts, as mentioned in the previous section (e.g., Rhodium-catalyzed asymmetric hydrogenation). nih.govrsc.org Another strategy is the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. The development of catalytic asymmetric methods for the synthesis of morpholinones and piperazinones via domino ring-opening cyclization of epoxides represents a modern approach to creating these chiral heterocycles. thieme-connect.com

Chiral Resolution: Resolution involves the separation of a racemic mixture into its constituent enantiomers.

Classical Resolution via Diastereomeric Salts: This is a widely used technique where the racemic amine is reacted with a chiral acid, such as (+)-tartaric acid or its derivatives, to form a pair of diastereomeric salts. uspto.govgoogle.comquizlet.com These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized from a suitable solvent. uspto.govquora.com After separation, the desired enantiomer of the amine is liberated from the salt by treatment with a base. A variety of chiral acids are commercially available for this purpose. onyxipca.com

Enzymatic Kinetic Resolution: Enzymes, particularly lipases like Candida antarctica lipase B (CAL-B), can selectively acylate one enantiomer of a racemic amine at a much faster rate than the other. rsc.orgresearchgate.net This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated. This method often provides high enantiomeric purity. rsc.orgnih.gov Reductive aminases (RedAms) also offer an alternative for the stereoselective amination of ketones to produce chiral amines. nih.gov

The following table outlines common chiral resolution techniques for phenylethylamines.

| Technique | Resolving Agent / Catalyst | Principle |

| Diastereomeric Salt Formation | Chiral acids (e.g., tartaric acid, mandelic acid) onyxipca.com | Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization. uspto.gov |

| Enzymatic Kinetic Resolution | Lipases (e.g., CAL-B) | Selective acylation of one enantiomer in a racemic mixture. rsc.orgresearchgate.net |

| Enzymatic Reductive Amination | Reductive Aminases (RedAms) | Stereoselective conversion of a ketone to a chiral amine. nih.gov |

Design and Synthesis of this compound Derivatives and Analogues

The modification of the parent structure of this compound allows for the exploration of structure-activity relationships and the development of new chemical entities. These modifications can be targeted at either the phenylethylamine core or the morpholine ring.

Structural Modifications of the Phenylethylamine Moiety

The phenylethylamine scaffold is a privileged structure in medicinal chemistry, and its modification can significantly impact biological activity. mdpi.com

Aromatic Ring Substitution: The phenyl ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups). These substituents can alter the electronic properties and steric profile of the molecule. The synthesis of such derivatives can be achieved by starting with appropriately substituted precursors, such as substituted acetophenones or styrenes. nih.gov

Alkyl Chain Modification: The ethylamine chain can be elongated, shortened, or branched. For example, introducing substituents at the alpha- or beta-positions of the ethylamine backbone can influence conformational flexibility and interactions with biological targets.

Amine Functionalization: The primary amine can be alkylated to form secondary or tertiary amines or converted into other functional groups like amides or sulfonamides.

Negishi cross-coupling reactions have been utilized to synthesize phenylethylamine derivatives by coupling β-aminoalkylzinc iodides with various aryl iodides, allowing for diverse substitutions on the phenyl ring. researchgate.net

Variations within the Morpholine Heterocyclic System

The morpholine ring is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. e3s-conferences.org Its structure can also be modified to fine-tune activity.

Ring Substitution: The morpholine ring itself can be substituted at positions 2, 3, 5, or 6. For example, the synthesis of 2-substituted or 3-substituted morpholines can be achieved through catalytic asymmetric hydrogenation of unsaturated morpholines or tandem hydroamination/asymmetric transfer hydrogenation of aminoalkynes, respectively. rsc.orgacs.org

Ring Scaffolding Changes: The oxygen atom in the morpholine ring can be replaced with other heteroatoms, such as sulfur (to form a thiomorpholine) or another nitrogen (to form a piperazine), which can significantly alter the molecule's properties.

Fusion with Other Rings: The morpholine ring can be fused to other aromatic or heterocyclic systems to create more complex and rigid structures. For example, morpholine-substituted quinazolines and quinolines have been synthesized and evaluated for various biological activities. nih.gov

The synthesis of N-substituted morpholine derivatives can be achieved through methods like reductive amination of dialdehydes generated from ribonucleosides, showcasing the versatility of incorporating this heterocycle. nih.gov Furthermore, multi-component reactions provide a powerful tool for the de novo assembly of highly substituted morpholines and piperazines from simple starting materials. acs.org

Molecular Hybridization and Conjugate Development

The principles of molecular hybridization often involve the strategic combination of two or more pharmacophores to create a new single molecule with a dual or synergistic biological activity profile. Similarly, conjugate development focuses on linking a pharmacologically active molecule, such as this compound, to another chemical moiety to enhance properties like targeting, solubility, or stability.

Although no direct applications of these strategies to this compound have been documented in the reviewed scientific literature, the foundational chemical handles present in the molecule—specifically the primary amine and the potential for substitution on the phenyl ring—offer theoretical avenues for such derivatization. Future research may explore the conjugation of this scaffold to other bioactive agents to investigate potential synergistic effects or to develop targeted therapeutic agents. However, at present, there is a lack of specific data, including detailed research findings and corresponding data tables, to report on this particular aspect of its synthetic and medicinal chemistry.

Pharmacological and Biological Investigations of 2 Morpholin 4 Yl 2 Phenylethylamine

Elucidation of Mechanisms of Action at the Molecular and Cellular Levels

Specific receptor interaction profiles, including binding affinities and functional modulation data, for 2-Morpholin-4-yl-2-phenylethylamine are not available in published literature.

Receptor Interaction and Modulation Studies

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and Related Signaling Pathways

There are no studies available that have directly assessed the activity of this compound as a Trace Amine-Associated Receptor 1 (TAAR1) agonist. Research into TAAR1 agonists often involves screening libraries of compounds with a β-phenylethylamine skeleton, and while chemicals with morpholine (B109124) scaffolds have been noted for their potential activity, specific data (such as EC₅₀ or Kᵢ values) for this compound have not been reported. nih.govfrontiersin.org The development of TAAR1 agonists is an active area of research for neuropsychiatric disorders, with several compounds undergoing clinical trials. frontiersin.orgmdpi.com However, this compound is not among the compounds characterized in this research.

Serotonin (B10506) Receptor (e.g., 5-HT2AR) Affinity and Functional Selectivity

No data exists on the binding affinity or functional selectivity of this compound at serotonin receptors, including the 5-HT₂A subtype. The phenethylamine (B48288) structure is a known pharmacophore for serotonin receptors, and extensive research has been conducted on how substitutions affect binding and function. nih.gov Despite this, the specific impact of the 2-morpholinyl group on the phenylethylamine backbone in this context has not been documented.

Dopamine (B1211576) Transporter (DAT) Interaction and Monoamine Reuptake Inhibition

The interaction of this compound with the dopamine transporter (DAT) and its potential to inhibit monoamine reuptake have not been investigated in published studies. The DAT is a key target for many phenethylamine derivatives, which can act as either substrates or inhibitors. nih.govacs.org However, no specific IC₅₀ or Kᵢ values for reuptake inhibition by this compound are available.

Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Potential

There is no available research on the potential for this compound to inhibit monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). Both phenethylamines and various morpholine-containing compounds have been studied as MAO inhibitors. uni.lunih.govresearchgate.net For instance, certain morpholine-based chalcones have been identified as potent MAO-B inhibitors. nih.gov Nevertheless, the inhibitory activity and selectivity profile for this compound itself remain uncharacterized.

Sigma Receptor (σ1R, σ2R) Binding and Antagonism

The binding affinity and functional activity (agonism or antagonism) of this compound at sigma-1 (σ₁) and sigma-2 (σ₂) receptors have not been reported. While some morpholine-containing compounds are known to interact with sigma receptors, such as the σ₁ receptor agonist PRE-084 [2-(4-morpholinethyl)1-phenylcyclohexanecarboxylate], there is no specific data linking this compound to these targets. nih.govnih.gov

Investigation of Other G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a vast family of transmembrane receptors that play crucial roles in cellular signaling. nih.gov They are significant targets for drug discovery across numerous therapeutic areas. nih.gov Phenethylamine and its derivatives are known to interact with various GPCRs, including adenosine, adrenergic, and trace amine-associated receptors (TAARs). nih.govacs.org However, a thorough search of scientific databases and literature reveals no specific studies investigating the binding profile, functional activity (agonist, antagonist, or allosteric modulator), or selectivity of this compound at any specific GPCRs, including orphan GPCRs which lack a known endogenous ligand. nih.gov

Enzyme Modulation and Inhibition Profiles

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, serving as crucial tools in medicine and research. wikipedia.orgmdpi.com The core structures of this compound, namely the phenethylamine and morpholine moieties, are present in various enzyme inhibitors. nih.govresearchgate.net However, specific data on the inhibitory or modulatory activity of this compound itself against the enzymes listed below is not available in published literature.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govuniprot.orgwikipedia.org Inhibition of NAPE-PLD is a therapeutic strategy being explored for various conditions. While compounds containing morpholine and phenethylamine substructures have been investigated as NAPE-PLD inhibitors, there are no specific reports or data on the inhibitory activity (e.g., IC₅₀ or Kᵢ values) of this compound against NAPE-PLD. nih.govacs.org

Phosphatidylinositol 3-kinase (PI3K) Family Enzymes Interactions

The Phosphatidylinositol 3-kinase (PI3K) family of enzymes is critical in cell signaling pathways that regulate cell growth, proliferation, and survival, making them important targets in cancer therapy. nih.gov Several inhibitors targeting the PI3K pathway incorporate a morpholine ring in their structure; for instance, the pan-PI3K inhibitor BKM120 (Buparlisib) and dual PI3K/mTOR inhibitors based on a morpholino-triazine scaffold have been developed. nih.govnih.gov Despite the presence of the morpholine group in this compound, no studies have been published that assess its interaction with or inhibitory activity against any of the PI3K isoforms.

Phosphodiesterase Enzyme Activity Modulation

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), thereby regulating a wide array of cellular processes. PDE inhibitors are used to treat inflammatory diseases, cardiovascular conditions, and more. nih.gov Specifically, PDE4 inhibitors are a major class of anti-inflammatory drugs. nih.gov Although a variety of chemical scaffolds have been developed as PDE inhibitors, there is no published evidence or data to suggest that this compound modulates the activity of any PDE isozyme.

Calcineurin Inhibition

Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a critical role in T-cell activation, making its inhibitors essential immunosuppressants. There are no available scientific reports or data to indicate that this compound has been investigated for or possesses inhibitory activity against calcineurin.

Other Enzymatic Target Identification and Validation

A broad search for any other identified enzymatic targets of this compound has not yielded any specific results. The compound is listed by chemical suppliers for research use, implying it may be part of exploratory screening libraries, but any resulting target identification has not been disclosed in the public domain. scbt.com

Cellular and Subcellular Pathway Regulation

Investigations into how this compound regulates cellular and subcellular pathways are crucial for understanding its potential therapeutic applications and mechanisms of action. The following sections address key areas of this regulation.

Apoptosis, or programmed cell death, is a critical process for normal development and tissue homeostasis. It involves complex molecular cascades that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, leading to the systematic dismantling of the cell.

Currently, there is no specific, publicly available scientific literature that details the effects of this compound on the induction of apoptosis or the activation of pro-apoptotic pathways.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, which are byproducts of normal metabolism. nih.gov An imbalance between ROS production and the biological system's ability to detoxify these reactive products leads to oxidative stress, which has been implicated in the pathology of various diseases, including neurodegenerative disorders. chemimpex.com

Specific studies detailing the role of this compound in the generation of ROS and the subsequent oxidative stress responses are not found in the current body of public scientific literature. For the parent compound, phenylethylamine, research has shown it can induce a burst of active oxygen species in certain biological systems. americanchemicalsuppliers.com However, this data cannot be directly extrapolated to its morpholine derivative.

The plasma membrane is essential for maintaining cellular integrity and function. Disruption of this membrane is a significant event that can lead to cell death. researchgate.net Some chemical compounds can interact with and disrupt lipid bilayers, compromising membrane integrity, which can be a mechanism of toxicity or a desired effect in certain therapeutic contexts. researchgate.netbiomolther.org

There is a lack of specific published research examining the effects of this compound on the integrity and potential disruption of cellular membranes.

Neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), play a vital role in neuronal survival, growth, and differentiation. nih.gov The BDNF/TrkB/CREB signaling pathway is a key cascade that mediates these effects. ambeed.com Modulation of this pathway is a significant area of interest for developing treatments for neurodegenerative and psychiatric disorders. nih.govambeed.com Research on the parent compound, 2-phenylethylamine (PEA), has shown that it can exert antidepressant effects by modulating this specific pathway. ambeed.com

Despite the interest in phenylethylamine derivatives for neurotransmitter modulation, chemimpex.com specific studies investigating the direct effects of this compound on BDNF/TrkB/CREB or other neurotrophic factor signaling cascades are not available in the public domain.

Preclinical Efficacy and Disease Model Applications

Preclinical studies using various disease models are essential to evaluate the therapeutic potential of new chemical entities before they can be considered for human trials.

Animal and cellular models of neurodegenerative diseases play a critical role in understanding disease mechanisms and testing new therapeutic agents. Given that phenylethylamine derivatives are studied for their effects on the central nervous system, evaluating compounds like this compound in these models would be a logical step in its development. Chemical suppliers note its potential application in studying neurotransmitter systems, which could be relevant for neurological disorders. chemimpex.com

However, a review of publicly accessible scientific literature and clinical trial databases reveals no specific preclinical studies that have evaluated the efficacy of this compound in any neurodegenerative or neurological disorder models.

Data Tables

Due to the limited availability of specific research data for this compound in the public domain, data tables for the outlined pharmacological and biological investigations cannot be generated at this time.

Assessment of Anti-Oncogenic Activity in Cancer Cell Lines and Models

Direct studies on the anti-oncogenic activity of this compound are not present in the current scientific literature. However, the morpholine ring is a key structural feature in some molecules that have been investigated for their anticancer properties. For instance, a series of 4-morpholino-2-phenylquinazolines were synthesized and evaluated as inhibitors of the PI3 kinase p110α, an enzyme implicated in cancer cell proliferation. nih.gov One derivative in this series demonstrated potent inhibitory activity against the p110α isoform and inhibited the proliferation of A375 melanoma cells. nih.gov

Table 1: Examples of Anti-Oncogenic Activity in Morpholine-Containing Compounds (Note: Data is for related, more complex compounds, not this compound)

| Compound Class | Target/Mechanism | Cell Line Example | Observed Effect |

|---|---|---|---|

| 4-Morpholino-2-phenylquinazolines | PI3K p110α inhibition | A375 Melanoma | Inhibition of proliferation (IC50 = 0.58 µM) nih.gov |

Investigation of Antiplatelet Aggregation Properties

No studies were found that specifically investigate the antiplatelet aggregation properties of this compound. However, research into other classes of compounds has shown that antiplatelet activity can be a feature of molecules designed for other targets. For example, a series of newly synthesized 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives, designed as selective COX-2 inhibitors, were also evaluated for their effects on platelet aggregation. benthamscience.com The assessment indicated that most of these derivatives effectively inhibited ADP-induced platelet aggregation. benthamscience.com This suggests that the potential for antiplatelet effects can be discovered during the broader pharmacological screening of new chemical entities, a process that this compound has not yet undergone according to public records.

Behavioral and Affective Disorder Models

While there are no direct behavioral studies on this compound, its parent compound, 2-phenylethylamine (PEA), is a well-known endogenous monoamine that acts as a central nervous system stimulant in humans. chemimpex.comacs.org Research has explored the potential of PEA in the context of affective disorders.

In one key study, PEA was shown to ameliorate depression-like phenotypes in a corticosterone-induced mouse model of depression. chemimpex.com Treatment with PEA reportedly rescued dendritic spine formation in hippocampal neurons and reversed the behavioral and biochemical changes induced by chronic corticosterone (B1669441) administration. chemimpex.com The proposed mechanism involves the modulation of the Brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway. chemimpex.com

The 2-phenylethylamine structure is a foundational scaffold for many psychoactive compounds and is a target of interest in medicinal chemistry for its role in mood and cognitive functions. chemimpex.comnih.gov The addition of the morpholine ring to the PEA backbone in this compound creates a novel derivative whose properties in behavioral and affective disorder models remain to be scientifically investigated.

Table 2: Behavioral Effects of the Parent Compound 2-Phenylethylamine (PEA)

| Model | Compound | Key Finding | Proposed Mechanism |

|---|

Pharmacokinetic and Biotransformation Dynamics of 2 Morpholin 4 Yl 2 Phenylethylamine

In Vitro and In Vivo Absorption and Distribution Studies

The initial stages of pharmacokinetic analysis involve characterizing how 2-Morpholin-4-yl-2-phenylethylamine is absorbed into the systemic circulation and distributed throughout the body's tissues. These processes are evaluated using a combination of in vitro and in vivo models.

In vitro studies provide preliminary data on the compound's ability to cross biological membranes. A standard method involves using cell-based assays, such as the Caco-2 cell permeability assay. This model uses a monolayer of human intestinal cells to predict the oral absorption of a compound by measuring its passage from the apical (intestinal lumen) to the basolateral (bloodstream) side. Such studies help classify the compound's potential for oral bioavailability.

In vivo studies are conducted in animal models, typically rodents, to understand the compound's behavior in a complete biological system. Following administration, blood samples are collected at various time points to determine key pharmacokinetic parameters like the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). Tissue distribution studies are also performed, often using radiolabeled compounds, to determine the extent to which this compound and its metabolites penetrate various organs and tissues, including the brain, liver, kidneys, and adipose tissue. The morpholine (B109124) ring is known to influence a compound's physicochemical properties, which can affect its distribution and ability to cross the blood-brain barrier. nih.gov

Comprehensive Analysis of Metabolic Pathways

Metabolism, or biotransformation, is the process by which the body chemically modifies xenobiotics, primarily in the liver, to facilitate their elimination. pharmaguideline.com This process is typically divided into Phase I and Phase II reactions. For this compound, metabolic pathways are expected to involve modifications to both the phenylethylamine core and the morpholine ring.

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or amine (-NH2), on a compound, usually making it more polar. drughunter.com These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. For this compound, several Phase I transformations are plausible based on its structure.

Aromatic Hydroxylation: The phenyl group is a likely site for hydroxylation, a common metabolic pathway for phenylethylamines. nih.gov This reaction, mediated by CYP enzymes, would introduce a hydroxyl group onto the aromatic ring, forming a phenolic metabolite.

Oxidative Degradation: The ethylamine sidechain can be targeted by monoamine oxidase (MAO) enzymes, which is a primary metabolic route for endogenous phenylethylamine. wikipedia.org This would lead to oxidative deamination, converting the amine to an aldehyde, which is then further oxidized to a carboxylic acid, potentially yielding a metabolite like 2-morpholin-4-yl-2-phenylacetic acid.

Morpholine Ring Oxidation: The morpholine moiety can undergo oxidation at the carbon atoms adjacent to the nitrogen or oxygen, leading to ring-opened metabolites. researchgate.net

N-Dealkylation: The bond connecting the morpholine nitrogen to the ethylamine sidechain could be cleaved, separating the two core structures of the molecule.

| Metabolic Reaction | Structural Target | Potential Product | Key Enzymes |

|---|---|---|---|

| Aromatic Hydroxylation | Phenyl Ring | Hydroxy-phenylethylamine derivative | Cytochrome P450 (CYP) |

| Oxidative Deamination | Ethylamine Sidechain | Phenylacetic acid derivative | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) |

| Ring Oxidation/Opening | Morpholine Ring | Ring-opened metabolites | Cytochrome P450 (CYP) |

| N-Dealkylation | Morpholine-Ethylamine Bond | 2-phenylethylamine and morpholine metabolites | Cytochrome P450 (CYP) |

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion. pharmaguideline.com The hydroxylated metabolites produced during Phase I are primary substrates for Phase II enzymes.

The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). In this process, glucuronic acid is attached to a hydroxyl group. Therefore, the phenolic metabolites resulting from the aromatic hydroxylation of this compound would be expected to undergo glucuronidation, forming a highly polar glucuronide conjugate that can be readily eliminated in urine or bile. Other potential conjugation reactions include sulfation, where a sulfo group is added. dshs-koeln.de

To definitively track the fate of this compound in vivo, isotopic labeling is the gold standard. qps.com This technique involves synthesizing the compound with a radioactive isotope, most commonly Carbon-14 (¹⁴C), or a stable isotope like Deuterium (²H) or Carbon-13 (¹³C), at a metabolically stable position.

After administering the labeled compound to test subjects, highly sensitive techniques like accelerator mass spectrometry (AMS) or liquid scintillation counting (LSC) can detect and quantify the total radioactivity in all biological samples (blood, plasma, urine, feces, and tissues). pharmaron.com This allows for a complete picture of the compound's ADME profile. By coupling this with chromatographic separation (e.g., HPLC) and mass spectrometry, individual radiolabeled metabolites can be isolated and structurally identified, confirming the metabolic pathways proposed from initial in vitro studies.

Excretion Profiles and Mass Balance Determination

A critical component of pharmacokinetic evaluation is the human mass balance study, which aims to account for the total administered dose of a drug. nih.govqps.com These studies are typically conducted using a ¹⁴C-labeled version of the compound. qps.com

Following a single dose of radiolabeled this compound, urine and feces are collected at timed intervals until the radioactivity in the samples falls below a quantifiable limit. The total radioactivity in each sample is measured to determine the cumulative excretion over time. This data reveals the primary route of elimination (renal via urine or fecal via bile) and the rate at which the compound and its metabolites are cleared from the body. wikipedia.orgwada-ama.org

The ultimate goal is to achieve a mass balance, where the total radioactivity recovered in the excreta accounts for at least 90% of the administered radioactive dose. nih.gov This provides regulatory agencies with a comprehensive understanding of the drug's disposition and ensures that all major metabolites have been identified and characterized.

| Parameter | Objective | Methodology | Typical Output |

|---|---|---|---|

| Excretion Route | Identify the primary pathway of elimination from the body. | Collection and analysis of radioactivity in urine and feces over time. | Percentage of dose recovered in urine vs. feces. |

| Excretion Rate | Determine how quickly the compound is cleared. | Measurement of cumulative radioactive excretion at various time points. | Time to excrete 50% and >90% of the total dose. |

| Mass Balance | Account for the entire administered dose. | Summation of total radioactivity recovered from all excreta. | Total percentage of administered radioactivity recovered. |

Advanced Methodological Approaches in 2 Morpholin 4 Yl 2 Phenylethylamine Research

In Vitro Assay Development and High-Throughput Screening Techniques

Initial characterization of the bioactivity of 2-Morpholin-4-yl-2-phenylethylamine and its derivatives relies heavily on the development of robust in vitro assays. These controlled, cell-free or cell-based experiments are fundamental for investigating interactions with specific biological targets, such as enzymes or receptors, and for providing insights into cellular processes. chemimpex.com The compound serves as a valuable building block in the synthesis of diverse bioactive molecules, making it a prime candidate for extensive screening campaigns. chemimpex.com

High-Throughput Screening (HTS) methodologies are particularly crucial for efficiently evaluating large libraries of chemical compounds. sbpdiscovery.org HTS leverages automation, miniaturization, and sensitive detection methods to rapidly assess the effects of thousands of compounds on a specific biological target. In the context of this compound research, HTS can be employed to screen for derivatives that exhibit enhanced potency or selectivity for a desired target, thereby accelerating the drug discovery process. nih.govnih.gov The process typically involves several stages, from primary screening to hit confirmation and dose-response analysis, to identify the most promising lead compounds. researchgate.net

Table 1: High-Throughput Screening (HTS) Workflow for Novel Derivatives

| Phase | Objective | Key Activities | Instrumentation/Techniques |

|---|---|---|---|

| Assay Development & Optimization | Establish a robust and sensitive assay suitable for automation. | Select biological target; optimize buffer conditions, concentrations, and incubation times; validate with known inhibitors/activators. | Spectrophotometers, Fluorometers, Luminometers. |

| Primary Screening | Identify "hits" from a large compound library. | Screen a library of this compound derivatives at a single concentration. | Automated liquid handlers, robotic arms, multi-well plate readers. sbpdiscovery.org |

| Hit Confirmation | Verify the activity of initial hits and eliminate false positives. | Re-test primary hits in triplicate at the same concentration. researchgate.net | Plate readers, high-content imaging systems. |

| Dose-Response Analysis | Determine the potency (e.g., IC50, EC50) of confirmed hits. | Test confirmed hits across a range of concentrations to generate a dose-response curve. | Acoustic liquid handlers, plate readers, data analysis software. |

| Secondary & Orthogonal Assays | Characterize the mechanism of action and confirm activity in different biological systems. | Test hits in different assay formats (e.g., cell-based vs. biochemical) or against related targets to assess selectivity. | Varies by assay: may include Western blotting, qPCR, or electrophysiology. |

Utilization of Diverse In Vivo Model Systems (e.g., Mammalian Models, C. elegans, Zebrafish)

To understand the complex biological effects of this compound in a whole-organism context, researchers utilize a variety of in vivo model systems. Each model offers unique advantages for studying pharmacology and physiology.

Caenorhabditis elegans : The nematode C. elegans is a powerful model for initial in vivo studies due to its short life cycle, genetic tractability, and well-defined nervous system. It is used for pharmacological screens and to investigate the molecular mechanisms underlying behavioral responses to psychoactive compounds, such as tolerance to amphetamines, which are structurally related to phenylethylamines. nih.govnih.gov

Zebrafish (Danio rerio) : Zebrafish have emerged as a valuable vertebrate model for screening neuroactive drugs. biorxiv.org Their rapid development, optical transparency in larval stages, and amenability to HTS make them ideal for assessing the behavioral and neurochemical effects of novel compounds. mdpi.com Studies on N-Benzyl-2-phenylethylamine derivatives in adult zebrafish have successfully characterized effects on locomotion and anxiety-like behavior, while also measuring changes in serotonin (B10506) and dopamine (B1211576) turnover. biorxiv.orgresearchgate.net The model is also effective for evaluating the in vivo delivery and bio-distribution of morpholino-containing molecules. nih.gov

Table 2: Comparison of In Vivo Model Systems

| Model System | Key Advantages | Common Endpoints in Phenylethylamine Research | Relevant Findings |

|---|---|---|---|

| Mammalian (e.g., Rodent) | High physiological and genetic homology to humans; complex behavioral repertoire. | Locomotor activity, cognitive function, neurochemical analysis of brain tissue, pharmacokinetic profiles. | Provides insights into modulation of catecholamine transmission in the central nervous system. nih.gov |

| Zebrafish (Danio rerio) | Rapid development, optical transparency (larvae), high-throughput capability, vertebrate neuroanatomy. | Locomotor activity, anxiety-like behavior (novel tank test), shoaling behavior, neurotransmitter turnover. biorxiv.orgresearchgate.net | Derivatives of N-Benzyl-2-phenylethylamine show distinct effects on locomotion and anxiety, linked to serotonin/dopamine modulation. biorxiv.orgresearchgate.net |

| C. elegans | Short life cycle, fully sequenced genome, simple nervous system, ease of genetic manipulation. | Locomotion, egg-laying behavior, response to stimuli, development of tolerance. | Demonstrated development of tolerance to amphetamine, a related phenethylamine (B48288), after repeated exposure. nih.gov |

Application of Advanced Analytical and Spectroscopic Techniques (e.g., High-Resolution Mass Spectrometry, Multidimensional NMR) for Metabolite and Interaction Characterization

Defining the metabolic fate and molecular characteristics of this compound is achieved through advanced analytical and spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS): HRMS is a cornerstone technique for the analysis of novel psychoactive substances, including phenethylamine derivatives. nih.govmdpi.com Its ability to provide accurate mass measurements allows for the confident identification of the parent compound and its metabolites in complex biological matrices like blood and urine. nih.govmdpi.com Data-independent acquisition (DIA) modes enable the collection of comprehensive fragmentation data, which facilitates the retrospective identification of metabolites and the structural elucidation of unknown compounds. nih.govnih.gov HRMS is often coupled with liquid chromatography (LC) for the separation and characterization of metabolites from in vitro (e.g., human liver microsomes) and in vivo (e.g., zebrafish) models. researchgate.net

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the unambiguous structural confirmation of this compound and its synthetic derivatives. chemimpex.com Techniques like 1H-NMR and 13C-NMR provide detailed information about the chemical environment of each atom in the molecule. spectrabase.comresearchgate.net Advanced multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms, confirming the structure of novel compounds and helping to characterize their conformation in solution. mdpi.com

Table 3: Analytical Techniques in Compound Characterization

| Technique | Primary Application | Type of Information Provided |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification and structural elucidation of unknowns. nih.govnih.gov | Accurate molecular weight, elemental composition, fragmentation patterns for structural confirmation. |

| Liquid Chromatography-Tandem MS (LC-MS/MS) | Quantification and identification in biological samples. | Separation of compounds from a complex matrix, sensitive detection, and quantification. mdpi.com |

| Multidimensional NMR Spectroscopy | Unambiguous structure confirmation and conformational analysis. mdpi.com | Atom connectivity (1H-1H, 1H-13C), spatial relationships, and dynamic properties of the molecule. |

Structural Biology Techniques for Ligand-Target Complex Analysis (e.g., Cryo-EM, X-ray Crystallography)

Understanding the precise mechanism of action of this compound requires atomic-level visualization of its interaction with biological targets. Structural biology techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) are pivotal for this purpose.

X-ray Crystallography: This technique has been instrumental in determining the three-dimensional structure of small molecules and their complexes with proteins. researchgate.net By analyzing the diffraction pattern of X-rays passing through a crystal of the ligand-target complex, researchers can build a detailed atomic model. This model reveals the specific binding pocket, key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. Crystal structures have been solved for related morpholine (B109124) and phenylethylamine derivatives, demonstrating the utility of this approach. nih.govnih.gov This information is critical for structure-based drug design, allowing for the rational optimization of derivatives to improve binding affinity and selectivity.

Table 4: Key Steps in Ligand-Target Structural Analysis

| Step | Description | Objective |

|---|---|---|

| 1. Protein Expression and Purification | The biological target (e.g., receptor, enzyme) is produced in a suitable expression system (e.g., bacteria, insect cells) and purified to homogeneity. | Obtain a sufficient quantity of high-purity protein for crystallization or Cryo-EM. |

| 2. Complex Formation | The purified protein is incubated with a molar excess of this compound or its derivative to ensure saturation of the binding sites. | Form a stable ligand-target complex. |

| 3. Crystallization or Sample Vitrification | For X-ray Crystallography: The complex is subjected to various conditions to induce the formation of well-ordered crystals. For Cryo-EM: The sample is rapidly frozen in a thin layer of vitreous ice. | Prepare a sample suitable for diffraction or imaging. |

| 4. Data Collection | For X-ray Crystallography: Crystals are exposed to an intense X-ray beam, and the resulting diffraction patterns are recorded. For Cryo-EM: The vitrified sample is imaged with an electron microscope to capture thousands of particle images. | Gather structural data from the sample. |

| 5. Structure Determination and Refinement | Computational methods are used to process the diffraction or image data to generate a three-dimensional electron density map, into which an atomic model of the complex is built and refined. | Produce a high-resolution 3D model of the ligand bound to its target. |

Integration of Omics Technologies for Systems-Level Biological Impact Assessment

To capture the full spectrum of biological effects induced by this compound, researchers are increasingly turning to systems biology approaches. frontiersin.orgnih.gov The integration of various "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular perturbations within a cell or organism following compound exposure. nih.gov

This systems-level analysis can uncover not only the primary mechanism of action but also off-target effects and downstream consequences on cellular pathways and networks. nih.gov For instance, transcriptomics (via RNA-Seq) can reveal changes in gene expression, while proteomics (via mass spectrometry) can identify alterations in protein abundance or post-translational modifications. Metabolomics provides a snapshot of the changes in small-molecule metabolites, reflecting the final output of cellular activity. Integrating these large datasets helps to build comprehensive models of the compound's biological impact, aiding in the prediction of efficacy and potential side effects. nih.govnih.gov

Table 5: Omics Technologies for Systems-Level Analysis

| Omics Field | Technology Example | Biological Information Provided | Application in Compound Research |

|---|---|---|---|

| Genomics | Next-Generation Sequencing (NGS) | Identifies genetic variations that may influence drug response (pharmacogenomics). nih.gov | Stratify patient populations; identify genetic markers for sensitivity or resistance. |

| Transcriptomics | RNA Sequencing (RNA-Seq) | Quantifies gene expression levels across the entire genome. nih.gov | Identify pathways modulated by the compound; uncover mechanism of action. |

| Proteomics | Mass Spectrometry (MS) | Measures the abundance of thousands of proteins and their modifications. nih.gov | Identify direct and indirect protein targets; understand post-translational regulation. nih.gov |

| Metabolomics | Mass Spectrometry (MS), NMR Spectroscopy | Profiles the levels of endogenous small-molecule metabolites. nih.govnih.gov | Assess the functional impact on cellular metabolism; identify biomarkers of drug effect. |

Translational Potential and Future Directions in 2 Morpholin 4 Yl 2 Phenylethylamine Research

Prospects for Novel Therapeutic Agent Development

The 2-Morpholin-4-yl-2-phenylethylamine scaffold is a promising starting point for the development of new drugs, primarily due to the bioactive nature of its constituent parts. chemimpex.com The phenethylamine (B48288) moiety is a core component of many endogenous neurotransmitters and psychoactive drugs, suggesting inherent activity within the central nervous system (CNS). wikipedia.orgnih.gov The morpholine (B109124) ring is frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and receptor interaction. nih.govresearchgate.net

Neuropharmacological Agents:

The primary area of exploration for therapeutic agents derived from this compound is in neuropharmacology. chemimpex.com Research indicates that it can serve as a building block for pharmaceuticals targeting neurological disorders. chemimpex.com The core structure suggests potential modulation of various neurotransmitter systems, including dopaminergic and adrenergic pathways, which are implicated in a range of conditions from depression and anxiety to Parkinson's disease. nih.govresearchgate.netnih.gov The development of derivatives could lead to agents with refined selectivity and potency for specific receptor subtypes, minimizing off-target effects.

Anticancer Agents:

A significant and promising avenue for therapeutic development lies in oncology. A study on the synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives, which utilize a morpholine-containing scaffold, demonstrated potent anticancer activity against the HepG2 (human liver cancer) cell line. nih.gov Several of these compounds exhibited high efficacy in inhibiting cancer cell growth, with some showing selectivity towards cancer cells over non-cancerous cells. nih.gov This suggests that the 2-morpholino substructure is a valuable component in the design of new anticancer drugs. nih.gov

| Compound | Target Cell Line | IC50 (μM) | Key Findings |

|---|---|---|---|

| Compound 3c | HepG2 | 11.42 | High anticancer activity. nih.gov |

| Compound 3d | HepG2 | 8.50 | Highest anticancer activity in the series. nih.gov |

| Compound 3e | HepG2 | 12.76 | High activity with increased selectivity. nih.gov |

Utility as a Chemical Probe and Pharmacological Tool Compound

Beyond its potential as a therapeutic agent itself, this compound and its derivatives can serve as valuable tools in pharmacological research. The compound's inherent bioactivity makes it suitable for use in biochemical assays to investigate enzyme activities and receptor interactions, providing insights into cellular processes. chemimpex.com

As a pharmacological tool, this compound can be used to study neurotransmitter systems and their roles in mood regulation and cognitive functions. chemimpex.com By observing the effects of this compound on various neuronal pathways, researchers can gain a better understanding of the mechanisms underlying different neurological and psychiatric conditions. The phenethylamine core can be systematically modified to create a library of compounds with varying affinities for different receptors, allowing for the detailed mapping of receptor binding sites and the elucidation of structure-activity relationships (SAR). nih.govresearchgate.net This information is crucial for the rational design of more specific and effective drugs.

Identification of Emerging Research Avenues and Unexplored Therapeutic Applications

The versatility of the this compound scaffold opens up several emerging avenues for research and potential therapeutic applications that are currently underexplored.

Neurodegenerative Diseases:

The morpholine moiety is a feature in many compounds being investigated for neurodegenerative diseases. nih.gov Its ability to improve the pharmacokinetic profile of a molecule is particularly advantageous for drugs targeting the CNS. nih.gov Therefore, derivatives of this compound could be designed to target pathways implicated in conditions like Alzheimer's and Parkinson's disease. This could involve modulating enzymes such as cholinesterases or targeting protein aggregation.

Inflammatory and Neurological Disorders:

Recent research has highlighted the potential of substituted phenethylamines in treating inflammatory and neurological disorders at sub-hallucinogenic concentrations. nih.gov This suggests a novel therapeutic approach where the psychoactive effects are minimized while retaining beneficial biological activities. Derivatives of this compound could be synthesized and screened for anti-inflammatory properties, potentially leading to new treatments for a range of conditions.

Challenges and Opportunities in Bringing Research to Clinical Translation

The path from a promising compound in the laboratory to a clinically approved therapeutic is fraught with challenges. For this compound and its derivatives, these challenges are multifaceted, encompassing preclinical development, regulatory hurdles, and manufacturing considerations.

Preclinical Development Challenges:

A significant hurdle in preclinical development is conducting comprehensive safety and efficacy studies. This includes extensive in vitro and in vivo testing to determine the compound's pharmacokinetic and pharmacodynamic profiles, as well as its potential toxicity. For a compound with a phenethylamine core, a key concern is the potential for off-target psychoactive effects, which would require careful evaluation.

Regulatory Hurdles:

The structural similarity of phenethylamines to controlled substances can create regulatory challenges. wikipedia.org Navigating the legal frameworks for novel psychoactive substances, even when developed for legitimate therapeutic purposes, can be complex and time-consuming. Clear demonstration of a favorable risk-benefit profile and a lack of abuse potential will be critical for regulatory approval.

Manufacturing and Formulation:

Scaling up the synthesis of a novel compound from laboratory to industrial scale presents its own set of challenges, including cost-effectiveness and ensuring purity and consistency. Developing a stable and effective formulation for drug delivery is another critical step that requires significant research and investment.

Opportunities for Advancement:

Despite these challenges, there are significant opportunities. The modular nature of the this compound scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties. Advances in computational chemistry and high-throughput screening can accelerate the identification of lead candidates with optimal therapeutic profiles. Furthermore, a deeper understanding of the structure-activity relationships of morpholine and phenethylamine derivatives can guide the rational design of safer and more effective drugs. nih.govresearchgate.net

| Stage | Key Challenges | Opportunities |

|---|---|---|

| Preclinical Development | - Extensive safety and efficacy testing.

| - Rational drug design based on SAR.

|

| Regulatory Approval | - Navigating regulations for novel psychoactive substances.

| - Clear data on therapeutic efficacy and safety.

|

| Manufacturing and Formulation | - Scalable and cost-effective synthesis.

| - Advances in chemical synthesis and process optimization.

|

Q & A

Basic Question: What are the established methods for synthesizing 2-Morpholin-4-yl-2-phenylethylamine, and what key intermediates are involved?

Answer:

The synthesis typically involves reductive amination of 2-phenylacetaldehyde with morpholine, followed by purification via column chromatography. Key intermediates include the Schiff base formed during condensation, which is reduced using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (e.g., Pd/C). Reaction conditions (pH, solvent polarity) must be optimized to minimize side products like over-alkylated amines. Structural confirmation of intermediates and final product is achieved using -NMR and LC-MS to verify the presence of morpholine (δ ~3.7 ppm, multiplet) and phenethylamine moieties .

Basic Question: How is the molecular structure of this compound validated experimentally?

Answer:

X-ray crystallography is the gold standard for unambiguous structural determination. For example, SHELX programs (SHELXL/SHELXS) are used to refine crystallographic data, resolving bond lengths and angles within the morpholine ring and phenethylamine backbone. Key parameters include C-N bond lengths (~1.47 Å) and torsion angles for the morpholine chair conformation. If single crystals are unavailable, -NMR and 2D NOESY can confirm spatial proximity between the morpholine oxygen and aromatic protons .

Advanced Question: How do conformational dynamics of the morpholine ring influence the compound’s reactivity and pharmacological interactions?

Answer:

The morpholine ring adopts a chair conformation, with puckering coordinates (amplitude , phase ) calculated using Cremer-Pople parameters. Computational methods (DFT at B3LYP/6-31G*) predict energy barriers for ring inversion, which affect hydrogen-bonding capacity with biological targets like G-protein-coupled receptors. Molecular dynamics simulations (MD, >100 ns) reveal solvent-dependent flexibility: polar solvents stabilize the chair form, while nonpolar solvents increase pseudorotation .

Advanced Question: What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

Discrepancies in -NMR splitting patterns or LC-MS retention times often arise from diastereomeric impurities or solvent-dependent aggregation. To address this:

- Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.

- Perform variable-temperature NMR to detect dynamic equilibria (e.g., hindered rotation).

- Validate purity via combustion analysis (C, H, N) against theoretical values (e.g., C: 69.88%, H: 8.33% for CHNO) .

Advanced Question: What pharmacological targets are associated with 2-phenylethylamine derivatives, and how does morpholine substitution modulate activity?

Answer:

2-Phenylethylamine derivatives target monoamine transporters (SERT, DAT) and trace amine-associated receptors (TAAR1). Morpholine substitution enhances metabolic stability by reducing first-pass oxidation. In vitro assays (radioligand binding, IC) show that the morpholine oxygen’s lone pairs participate in hydrogen bonding with TAAR1’s Asp103 residue, increasing affinity by ~3-fold compared to unsubstituted analogs. Functional assays (cAMP accumulation) further confirm partial agonism .

Advanced Question: How are computational models used to predict the environmental impact or biodegradability of this compound?

Answer:

Quantitative Structure-Activity Relationship (QSAR) models estimate logP (experimental: ~1.2) and biodegradation half-life (EPI Suite). Morpholine’s electron-rich oxygen increases water solubility, reducing bioaccumulation potential. Hydrolysis pathways are modeled using Gaussian09 at the MP2/cc-pVTZ level, predicting cleavage of the C-N bond under acidic conditions (pH <3) to yield phenylacetaldehyde and morpholine .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid dermal exposure.

- Store under inert gas (N) at RT to prevent oxidation.

- Spills should be neutralized with 5% acetic acid and absorbed via vermiculite.

- LC-MS monitoring of degradation products (e.g., morpholine N-oxide) is advised for waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.